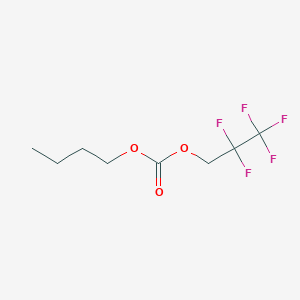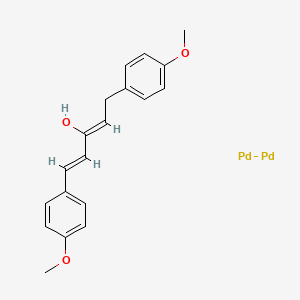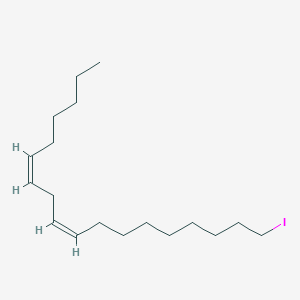
(R)-cyclopropyl(thiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-cyclopropyl(thiophen-2-yl)methanamine is a chiral amine compound featuring a cyclopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of a suitable precursor, followed by the formation of the thiophene ring through a ring-forming multicomponent reaction .
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(thiophen-2-yl)methanamine may involve large-scale cyclopropanation and thiophene synthesis processes, followed by efficient amination techniques. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the thiophene ring.
Substitution: Halogenated thiophene derivatives and other substituted products.
Scientific Research Applications
®-cyclopropyl(thiophen-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-cyclopropyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analogue with a cyclopropyl group and an amine group.
Thiophene-2-ylmethanamine: A related compound with a thiophene ring and an amine group.
Cyclopropyl(thiophen-2-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-cyclopropyl(thiophen-2-yl)methanamine is unique due to its combination of a cyclopropyl group and a thiophene ring, along with its chiral nature. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
473733-07-2 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
(R)-cyclopropyl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2/t8-/m1/s1 |
InChI Key |
AAQQXHHWWFZBRH-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CS2)N |
Canonical SMILES |
C1CC1C(C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)
![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)





![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)



